molecular formula C10H7N3OS2 B14595737 5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 61254-89-5

5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14595737
CAS No.: 61254-89-5
M. Wt: 249.3 g/mol
InChI Key: LRIZRLGEZBOTKD-UHFFFAOYSA-N
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Description

5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a diazenyl group, a phenyl ring, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of appropriate aryldiazonium chloride with thiazolidinone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazenyl group, in particular, contributes to its chromophoric properties, making it useful in dye and pigment applications .

Properties

CAS No.

61254-89-5

Molecular Formula

C10H7N3OS2

Molecular Weight

249.3 g/mol

IUPAC Name

5-[diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7N3OS2/c11-13-7(6-4-2-1-3-5-6)8-9(14)12-10(15)16-8/h1-5,11H,(H,12,14,15)

InChI Key

LRIZRLGEZBOTKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)NC(=S)S2)N=N

Origin of Product

United States

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